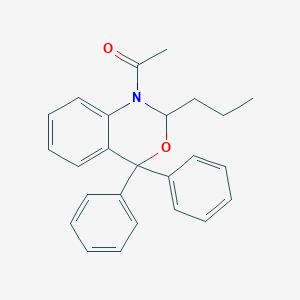

![molecular formula C14H10ClN3O B5510329 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including the formation of oxadiazole rings, which can be achieved through cyclization reactions. For example, compounds with structural similarities have been synthesized by combining specific ligands with metal centers, such as ZnCl2, resulting in the formation of one-dimensional polymeric complexes through intermolecular π-π interactions (Hou et al., 2013).

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds is characterized by the presence of aromatic rings and heteroatoms in the oxadiazole ring, contributing to its chemical properties. For instance, the crystal structure of certain oxadiazole derivatives reveals significant π-π stacking interactions, influencing the compound's stability and reactivity (Hou et al., 2008).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, such as substitutions and cyclization, influenced by their functional groups and structural configuration. The reactivity of these compounds is often studied in the context of their potential applications in materials science and medicinal chemistry (Ma et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of oxadiazole compounds, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications (Shen et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the electronic structure of the oxadiazole compounds. Studies often focus on the electron-donating or withdrawing effects of substituents on the oxadiazole ring, affecting the compound's overall reactivity (Eshimbetov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Apoptosis Induction and Anticancer Agents: Oxadiazoles, including structures similar to 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, have been investigated for their ability to induce apoptosis and potentially serve as anticancer agents. Specifically, certain oxadiazole derivatives have demonstrated activity against breast and colorectal cancer cell lines, by inducing cell cycle arrest and apoptosis. This research points to the potential use of these compounds in cancer therapy (Zhang et al., 2005).

Electronic Applications

- Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives, including those with pyridine structures, have been used in the development of OLEDs. These materials show promising electron mobility and efficiency, suggesting their utility in electronic displays and lighting (Shih et al., 2015).

Material Science

- Polymeric Complexes: Oxadiazole compounds with pyridine moieties have been utilized in creating polymeric complexes, which exhibit interesting structural properties. Such materials have potential applications in material science and nanotechnology (Hou et al., 2013).

Antimicrobial Activity

- Antibacterial Agents: Some oxadiazole derivatives exhibit significant antibacterial properties. For instance, certain 1,3,4-oxadiazole thioether derivatives have shown effectiveness against bacterial strains, suggesting their potential as antibacterial agents (Song et al., 2017).

Inhibition of Biological Processes

- Inhibition of Catechol-O-Methyltransferase (COMT): Oxadiazole compounds have been explored for their ability to inhibit COMT, an enzyme involved in the metabolism of catecholamines. This suggests potential therapeutic applications in conditions like Parkinson's disease (Kiss et al., 2010).

Corrosion Inhibition

- Corrosion and Biocorrosion Control: Oxadiazole derivatives are investigated for their properties in inhibiting corrosion and biocorrosion, particularly in metals like brass. This application is crucial in industrial settings to protect metal surfaces (Rochdi et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the functional groups present in this compound, it could be of interest in fields like medicinal chemistry, where similar compounds are often studied for their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-2-3-11(12(15)8-9)14-17-13(18-19-14)10-4-6-16-7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUGCNZMCSVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322115 | |

| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

CAS RN |

430454-48-1 | |

| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)